(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is a compound that features a benzyl group attached to an imidazole ring, which is further connected to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amino Acid Derivative Formation: The amino acid derivative is synthesized by reacting the benzylated imidazole with an appropriate amino acid ester, such as methyl ester of L-histidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the benzyl group.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure but sharing some chemical properties.
Imidazole: The core structure without additional functional groups.
Uniqueness
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is unique due to its combination of an amino acid derivative with a benzylated imidazole ring, providing distinct chemical and biological properties that are not present in simpler imidazole derivatives .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3/t13-/m0/s1 |
InChI Key |
YFMBSJZZOLRNRV-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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